(Rac)-AF710B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

(Rac)-AF710B is a newly identified compound that functions as a potent and selective allosteric agonist for the M1 muscarinic and sigma-1 receptors. This compound is a racemic mixture of two enantiomers of AF710B, which has shown significant promise in therapeutic applications, particularly in the treatment of Alzheimer's disease. The M1 muscarinic receptor is associated with cognitive functions, while the sigma-1 receptor is implicated in neuroprotection and modulation of neurotransmitter systems. The unique pharmacological profile of (Rac)-AF710B makes it a candidate for enhancing cognitive function and providing neuroprotective effects in neurodegenerative disorders .

The chemical reactivity of (Rac)-AF710B primarily involves its interaction with the M1 muscarinic and sigma-1 receptors. As an allosteric modulator, it enhances the receptor's response to endogenous agonists without directly activating the receptor itself. This modulation can lead to various downstream signaling pathways that are crucial for cognitive processes. The specific

(Rac)-AF710B exhibits notable biological activity as an agonist at both the M1 muscarinic and sigma-1 receptors. Preclinical studies have demonstrated its potential therapeutic efficacy in models of Alzheimer's disease, where it has been shown to improve cognitive function and exhibit neuroprotective properties. The compound's ability to selectively target these receptors allows for a more tailored approach to enhancing cholinergic signaling and protecting neurons from degeneration . Additionally, (Rac)-AF710B may influence neuroinflammatory processes, further contributing to its therapeutic potential.

The synthesis of (Rac)-AF710B involves several steps typical of organic synthesis pathways for complex molecules. While specific synthetic routes were not detailed in the search results, compounds like (Rac)-AF710B are generally synthesized through methods including:

- Chiral Resolution: Separating enantiomers from a racemic mixture.

- Functional Group Modifications: Introducing or modifying functional groups to enhance receptor binding.

- Coupling Reactions: Utilizing various coupling strategies to build the molecular framework.

These methods may involve advanced techniques such as microwave-assisted synthesis or solvent-free reactions to improve efficiency and yield .

(Rac)-AF710B has significant potential applications in the field of neuropharmacology, particularly for conditions such as:

- Alzheimer's Disease: Enhancing cognitive function and providing neuroprotection.

- Cognitive Disorders: Potential use in treating other forms of cognitive impairment.

- Pain Management: Due to its sigma-1 receptor activity, it may also have implications in pain modulation.

Research continues into optimizing its efficacy and understanding its full range of applications within therapeutic contexts .

Interaction studies involving (Rac)-AF710B focus on its binding affinity and selectivity towards M1 muscarinic and sigma-1 receptors. These studies typically employ radiolabeled ligands or fluorescence-based assays to determine how effectively (Rac)-AF710B interacts with these targets compared to other compounds. Results indicate that (Rac)-AF710B shows a high degree of selectivity for these receptors, which is crucial for minimizing side effects associated with broader-spectrum drugs .

Several compounds share structural or functional similarities with (Rac)-AF710B, particularly in their roles as receptor agonists or modulators. Below is a comparison highlighting their uniqueness:

| Compound Name | Receptor Target | Unique Features |

|---|---|---|

| AF710B | M1 Muscarinic | Non-racemic form; higher potency than racemate |

| Xanomeline | M1/M4 Muscarinic | Dual-target; used for Alzheimer's treatment |

| Donepezil | Acetylcholinesterase inhibitor | Primarily increases acetylcholine levels rather than modulating receptors |

| Pimavanserin | Sigma-2 Receptor | Selectively targets sigma receptors; used for Parkinson's disease psychosis |

(Rac)-AF710B stands out due to its dual action on both M1 muscarinic and sigma-1 receptors, which could offer synergistic effects not observed with other compounds that target only one type of receptor or act through different mechanisms .

(Rac)-AF710B emerged from a series of cholinergic agonists developed by the Israel Institute for Biological Research (IIBR). Early compounds like AF102B, AF267B, and AF292 focused on orthosteric activation of the M1 muscarinic receptor, demonstrating cognitive enhancement but limited disease-modifying effects. The shift to allosteric modulation in AF710B allowed for enhanced receptor sensitivity at lower concentrations, addressing the limitations of earlier orthosteric agonists.

The racemic form, (Rac)-AF710B, was isolated during chiral resolution of AF710, a spirocyclic compound patented in 2011. Preclinical studies revealed its dual agonism of M1 muscarinic and σ1 receptors, positioning it as a candidate for AD therapy. In 2020, Anavex Life Sciences initiated Phase 1 trials for (Rac)-AF710B (ANAVEX®3-71), expanding its application to frontotemporal dementia (FTD).

Nomenclature and Chemical Identity

The racemic designation reflects its composition of AF710A and AF710B enantiomers. AF710B, the pharmacologically active S-enantiomer, exhibits higher potency and selectivity compared to the racemic mixture.

Position within the "AF Series" of Compounds

The "AF series" spans three generations of cholinergic agonists, with (Rac)-AF710B representing a breakthrough in dual-target modulation:

(Rac)-AF710B’s allosteric action enhances carbachol binding to M1 receptors while activating σ1R, distinguishing it from earlier orthosteric agents.

Current Research Status and Significance

(Rac)-AF710B is advancing through preclinical and early clinical stages, with a focus on AD and FTD. Key findings include:

Preclinical Efficacy in AD Models

Clinical Progress

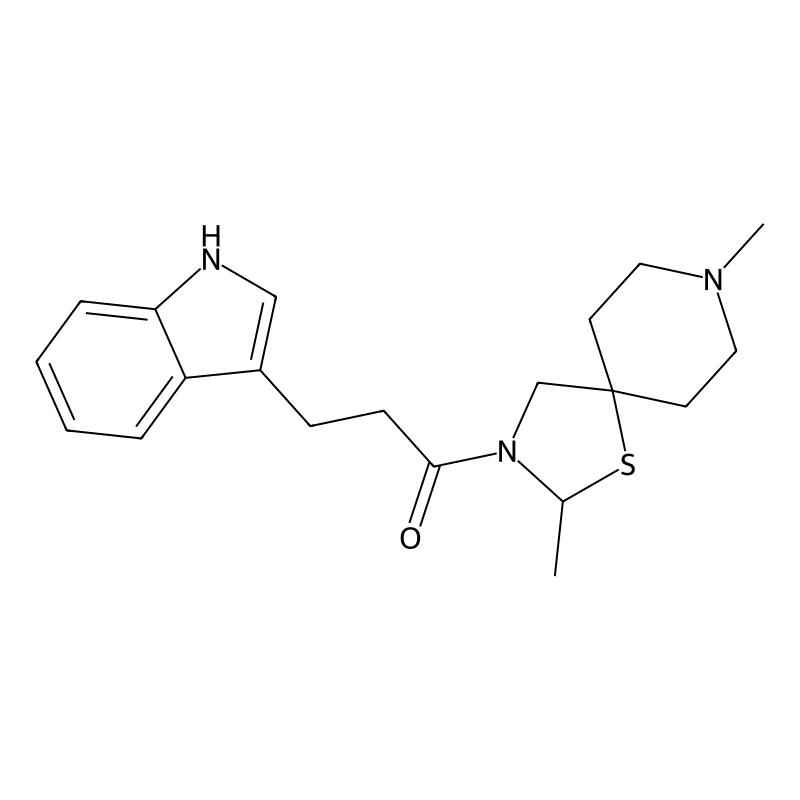

(Rac)-AF710B is a novel chemical compound with the molecular formula C20H27N3OS [2] . The compound features a complex structure characterized by a thia-diazaspiro system with an indole moiety connected via a propanoyl linkage [2]. The full IUPAC name of the compound is 1-(2,8-dimethyl-1-thia-3,8-diazaspiro[4.5]decan-3-yl)-3-(1H-indol-3-yl)propan-1-one [2] .

The molecular structure of (Rac)-AF710B contains several key functional groups that contribute to its chemical properties and reactivity [2]. The central spirocyclic core consists of a thiazolidine ring fused with a piperidine ring system, creating the distinctive spiro junction that characterizes this molecule . The nitrogen atoms in the diazaspiro system are methylated, and the indole group is connected to the spirocyclic core through a propanoyl chain [2].

The structural arrangement of (Rac)-AF710B can be represented by the following chemical identifiers:

| Structural Identifier | Value |

|---|---|

| Molecular Formula | C20H27N3OS |

| Standard InChI | InChI=1S/C20H27N3OS/c1-15-23(14-20(25-15)9-11-22(2)12-10-20)19(24)8-7-16-13-21-18-6-4-3-5-17(16)18/h3-6,13,15,21H,7-12,14H2,1-2H3 |

| Standard InChI Key | XWMHYQATSBWUNT-UHFFFAOYSA-N |

| SMILES | CC1N(CC2(S1)CCN(CC2)C)C(=O)CCC3=CNC4=CC=CC=C43 |

Table 1: Chemical identifiers for (Rac)-AF710B [2]

Stereochemistry and Enantiomeric Composition

(Rac)-AF710B, as indicated by the prefix "Rac" (racemic), is a 50:50 mixture of two enantiomers: AF710A and AF710B [19] [20]. The compound contains a stereogenic center at the carbon atom of the thiazolidine ring, which gives rise to the two enantiomeric forms [15]. The racemic nature of the compound means that it contains equal amounts of both the (+) and (-) optical isomers [22].

The pure AF710B enantiomer has been reported to have a specific rotation [α] of -56° (c=0.303, Methanol), indicating its optical activity [15]. This enantiomer has been identified as the biologically active form, while the AF710A enantiomer is considered biologically inactive [19] [20]. The enantiomeric excess of the pure AF710B enantiomer has been reported to be >99.5% [15].

The stereochemical properties of (Rac)-AF710B are significant because the two enantiomers can exhibit different biological activities [19]. Research has shown that the effects of AF710B on certain biological systems are enantioselective, with the (S)-enantiomer being active while the (R)-enantiomer is inactive up to certain concentrations [19]. This enantioselectivity is a crucial aspect of the compound's structure-activity relationship [15] [19].

Physical Properties

Molecular Weight and Density

The molecular weight of (Rac)-AF710B is 357.5 g/mol, as calculated from its molecular formula C20H27N3OS [2] [4]. This value is consistent across multiple analytical sources and represents the average molecular mass of the racemic mixture [2] [4].

While specific density data for (Rac)-AF710B is not widely reported in the literature, the compound is characterized as a solid powder at standard conditions . The density of similar organic compounds with comparable molecular structures typically ranges between 1.0-1.3 g/cm³, though precise measurements for (Rac)-AF710B would require experimental determination [4].

Melting Point and Stability

The melting point of (Rac)-AF710B has not been explicitly reported in the available literature. However, based on the structural characteristics and the physical properties of similar compounds, it is likely to have a melting point in the range typical for organic compounds with similar molecular weight and functional groups [10] [13].

Regarding stability, (Rac)-AF710B has been reported to have a shelf life of greater than 2 years when stored properly . The recommended storage conditions for maintaining stability include keeping the compound in a dry, dark environment at temperatures between 0-4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years) . These storage requirements suggest that the compound may be sensitive to light, moisture, and elevated temperatures, which could potentially lead to degradation over time [18].

Solubility Profile

(Rac)-AF710B exhibits a specific solubility profile that is important for its handling and potential applications. The compound is reported to be soluble in dimethyl sulfoxide (DMSO), which is a common organic solvent used for dissolving compounds with both polar and non-polar characteristics [24].

The solubility of (Rac)-AF710B in DMSO is significant because DMSO is often used as a vehicle for biological testing of compounds [24] [25]. DMSO has the ability to dissolve a wide range of organic compounds and can penetrate biological membranes, making it useful for delivering compounds in experimental settings [24].

While specific solubility data in water is not explicitly reported for (Rac)-AF710B, many compounds with similar structural features often have limited water solubility due to their complex organic nature and the presence of hydrophobic groups such as the indole moiety [24] [25]. The solubility of such compounds can be influenced by pH, temperature, and the presence of other solutes [24].

For practical applications, the solubility of (Rac)-AF710B in various solvents would need to be experimentally determined, particularly if the compound is to be used in different formulations or delivery systems [25].

Spectroscopic Characteristics

The spectroscopic profile of (Rac)-AF710B provides valuable information about its structural features and can be used for identification and purity assessment [27]. Various spectroscopic techniques can be employed to characterize this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of organic compounds like (Rac)-AF710B [14]. While specific NMR data for (Rac)-AF710B is limited in the available literature, the compound would be expected to show characteristic signals for the indole protons, the methyl groups attached to the nitrogen atoms, and the protons in the propanoyl chain [14] [27].

Infrared (IR) spectroscopy can provide information about the functional groups present in (Rac)-AF710B [27] [28]. The compound would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the amide linkage, the C-N bonds, and the aromatic rings of the indole moiety [27]. These spectral features would typically appear in specific regions of the IR spectrum, with the carbonyl stretch usually observed around 1600-1700 cm⁻¹ [27] [28].

Mass spectrometry (MS) is another valuable technique for the characterization of (Rac)-AF710B [27] [28]. The mass spectrum would show the molecular ion peak corresponding to the molecular weight of 357.5 g/mol, along with fragmentation patterns characteristic of the compound's structural features [4] [28]. High-resolution mass spectrometry can provide the exact mass of the compound, which can be used to confirm its molecular formula [28].

These spectroscopic techniques, when used in combination, provide a comprehensive characterization of (Rac)-AF710B and can be used to verify its identity and purity [27] [28].

Chemical Reactivity

The chemical reactivity of (Rac)-AF710B is primarily determined by its functional groups and molecular structure [15]. The compound contains several reactive sites that can participate in various chemical transformations.

The amide group in (Rac)-AF710B can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acid and amine products [15]. This reaction is typically slow at neutral pH but can be accelerated in the presence of strong acids or bases [15].

The indole moiety in (Rac)-AF710B is a heterocyclic aromatic system that can participate in electrophilic aromatic substitution reactions [15]. The C-3 position of the indole ring, which is not substituted in (Rac)-AF710B, is particularly reactive towards electrophiles [15].

The tertiary amine groups in the spirocyclic core of (Rac)-AF710B can act as nucleophiles and participate in alkylation reactions [15]. They can also form quaternary ammonium salts when treated with alkyl halides [15].

The thioether linkage in the thiazolidine ring can undergo oxidation to form sulfoxides or sulfones when treated with oxidizing agents [15]. This reaction can potentially alter the stereochemistry at the sulfur atom, leading to the formation of diastereomers [15].

These reactive sites contribute to the overall chemical behavior of (Rac)-AF710B and can be exploited for chemical modifications or for understanding its interactions with biological systems [15].

Structure-Activity Relationships

The structure-activity relationships (SAR) of (Rac)-AF710B are of particular interest due to the compound's unique molecular architecture and its potential interactions with biological targets [15] [17]. The compound's activity is strongly influenced by its stereochemistry, with the AF710B enantiomer being the active form while the AF710A enantiomer is inactive [19] [20].

The spirocyclic core of (Rac)-AF710B plays a crucial role in its activity [15]. The specific spatial arrangement of the thiazolidine and piperidine rings creates a three-dimensional structure that is important for molecular recognition by target receptors [15]. The methyl groups attached to the nitrogen atoms in the spirocyclic system also contribute to the compound's activity profile [15].

The indole moiety connected via the propanoyl chain is another important structural feature for the activity of (Rac)-AF710B [15]. The indole ring is a common pharmacophore found in many bioactive compounds and can participate in various non-covalent interactions with biological targets, such as hydrogen bonding, π-π stacking, and hydrophobic interactions [15].

Research has shown that (Rac)-AF710B exhibits a unique pharmacological profile characterized by high potency and selectivity for specific receptor targets [15] [17]. The compound's ability to interact with these targets is directly related to its structural features, particularly the spatial arrangement of its functional groups [15].

The synthesis of (Rac)-AF710B, chemically known as 1-(2,8-dimethyl-1-thia-3,8-diazaspiro[4.5]decan-3-yl)-3-(1H-indol-3-yl)propan-1-one, represents a sophisticated pharmaceutical synthesis involving the construction of a complex spirocyclic architecture combined with an indole moiety [2]. The molecular formula C₂₀H₂₇N₃OS with a molecular weight of 357.51 g/mol indicates the presence of sulfur and nitrogen heteroatoms within the spirocyclic framework [3] [4].

Formation of Spirocyclic Core

The formation of the spirocyclic core represents the most critical and challenging aspect of (Rac)-AF710B synthesis [2] [5]. The spirocyclic structure contains a 1-thia-3,8-diazaspiro[4.5]decane framework, which requires precise control of reaction conditions to achieve the desired stereochemistry and regioselectivity [6] [7].

The spirocyclic core formation typically begins with the construction of the thiazolidine ring system through cyclization reactions [8] [9]. The primary approach involves the reaction of appropriately substituted cysteine derivatives with formaldehyde under controlled pH conditions [10] [8]. Research has demonstrated that the formation of thiazolidine rings proceeds most efficiently at physiological pH conditions around 7.2, contrary to earlier beliefs that acidic conditions were necessary [8] [9].

The mechanism of thiazolidine formation involves initial nucleophilic attack of the amino nitrogen on the carbonyl carbon of the aldehyde substrate, followed by cyclization through attack of the thiolate on the activated carbon center [8]. This process is significantly enhanced by the presence of phosphate buffer systems, which stabilize the primary carbocation intermediate formed during the cyclization [8]. The use of protic solvents such as methanol or ethanol further promotes thiazolidine formation by facilitating water elimination during the condensation process [8].

For the specific spirocyclic architecture of (Rac)-AF710B, the synthesis requires the incorporation of the piperidine ring system within the spiro framework [2] [11]. This is typically achieved through [2+3]-cyclocondensation reactions involving thiourea derivatives and appropriate electrophilic partners [7]. The reaction conditions generally employ organic solvents such as dimethyl sulfoxide (DMSO) under inert atmosphere to prevent oxidation of the sulfur-containing intermediates .

Temperature control is crucial during spirocyclic core formation, with optimal conditions typically ranging from 10-40°C to prevent decomposition of intermediate species [10] [8]. Reaction times vary from 3-6 hours depending on the specific substitution pattern and reaction conditions employed [10].

Attachment of Indole Moiety

The attachment of the indole moiety to the spirocyclic core represents a critical coupling step that determines the final pharmacological properties of (Rac)-AF710B [2]. The indole fragment contributes significantly to the compound's interaction with muscarinic and sigma-1 receptors .

The coupling reaction typically involves the formation of an amide bond between the spirocyclic amine and an indole-containing carboxylic acid derivative . This transformation is commonly achieved through standard peptide coupling methodologies employing coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or similar activating agents [7].

Alternative approaches utilize palladium-catalyzed coupling reactions, particularly when the indole moiety contains halogen substituents suitable for cross-coupling chemistry [6] [13]. These methods employ palladium on carbon or other palladium catalysts under inert atmosphere conditions . The reaction typically proceeds through oxidative addition of the aryl halide to the palladium center, followed by transmetalation and reductive elimination to form the desired carbon-carbon or carbon-nitrogen bond [13].

The indole coupling can also be achieved through direct alkylation reactions when the spirocyclic core contains appropriate nucleophilic sites [7]. These reactions typically employ indole-containing alkyl halides or tosylates under basic conditions using bases such as potassium carbonate or cesium carbonate [7].

Solvent selection plays a crucial role in the success of indole coupling reactions . Polar aprotic solvents such as dimethylformamide (DMF) or DMSO are frequently employed due to their ability to solubilize both the spirocyclic and indole components while maintaining chemical inertness toward the reaction intermediates .

Industrial Production Methods

Industrial production of (Rac)-AF710B requires careful consideration of scalability, cost-effectiveness, and regulatory compliance [14] [15]. The pharmaceutical industry has increasingly adopted continuous flow chemistry principles for the large-scale synthesis of complex active pharmaceutical ingredients due to improved process control and efficiency [14] [15] [16].

The industrial synthesis route typically follows a convergent approach where the spirocyclic core and indole-containing fragment are prepared separately before final coupling . This strategy allows for parallel processing and optimization of individual synthetic steps while maintaining overall process efficiency [15].

Batch processing remains the predominant industrial method for (Rac)-AF710B production, utilizing automated reactor systems with precise temperature, pressure, and stirring control . The typical industrial batch size ranges from 100-1000 liters depending on market demand and production facility capabilities [15].

The industrial process incorporates multiple purification steps including crystallization, chromatography, and washing procedures to achieve pharmaceutical-grade purity exceeding 98% . Solvent recovery systems are integrated into the production process to minimize waste generation and reduce environmental impact [15].

Quality control measures include in-process monitoring through analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . Real-time process analytical technology (PAT) enables continuous monitoring of critical quality attributes throughout the synthesis [15].

Continuous flow synthesis represents an emerging alternative for industrial (Rac)-AF710B production [14] [16]. Flow chemistry offers advantages including improved heat and mass transfer, enhanced safety through smaller reaction volumes, and the potential for telescoped synthesis where multiple reaction steps occur in sequence without intermediate isolation [16] [17].

The implementation of continuous flow requires careful reactor design and process optimization [14]. Microreactor technology enables precise control of reaction parameters while maintaining consistent product quality [16]. The residence time in flow reactors typically ranges from minutes to hours compared to the multi-hour batch processes [17].

Scale-up from laboratory to industrial production involves pilot plant studies and computational modeling to predict heat transfer, mixing efficiency, and other critical parameters [15]. Design of experiments methodology is employed to optimize reaction conditions and identify robust operating windows [18].

Purification Techniques

The purification of (Rac)-AF710B requires sophisticated chromatographic and crystallization techniques to achieve the high purity standards required for pharmaceutical applications [19] [20] [21]. The complex molecular structure containing multiple functional groups presents unique challenges for separation and purification processes.

Flash column chromatography represents the primary purification method for crude (Rac)-AF710B [19] [22] [21]. Silica gel stationary phases are typically employed with gradient elution systems using hexane and ethyl acetate [19] [23]. The optimal elution conditions commonly employ a 3:1 to 2:1 hexane:ethyl acetate ratio, with gradual increase in polarity to achieve effective separation [21] [23].

The chromatographic separation is monitored using thin-layer chromatography (TLC) with visualization under ultraviolet light at 254 nm [19] [21]. The retention factor (Rf) values for (Rac)-AF710B typically range from 0.3-0.5 in standard silica gel TLC systems depending on the solvent composition [19].

Automated flash chromatography systems provide enhanced reproducibility and efficiency for medium-scale purification [22]. These systems employ pre-packed silica gel cartridges with computer-controlled gradient elution, enabling consistent separation performance [19] [22]. The typical flow rates range from 10-50 mL/min depending on column dimensions and sample loading [22].

High-performance liquid chromatography (HPLC) serves both analytical and preparative functions in (Rac)-AF710B purification [21] [24]. Reversed-phase C18 columns with acetonitrile-water gradient systems are commonly employed [25] [21]. The mobile phase typically contains 0.1% trifluoroacetic acid to improve peak shape and resolution [21].

Preparative HPLC enables high-resolution separation with purity levels exceeding 98% [24]. The injection volumes for preparative separations typically range from 0.1-10 mL depending on column capacity and sample concentration [24]. Detection is commonly performed using ultraviolet absorption at 254 nm or 280 nm corresponding to the indole chromophore [25].

Chiral chromatography may be required for enantiomeric separation of (Rac)-AF710B when pure enantiomers are desired [24]. Chiral stationary phases such as Chiralpak or Chiralcel columns enable resolution of the racemic mixture [24]. The separation conditions require optimization of mobile phase composition, temperature, and flow rate to achieve baseline resolution [24].

Recrystallization provides an efficient method for final purification and removal of trace impurities [22] [21]. Suitable solvents for (Rac)-AF710B recrystallization include ethanol, methanol, or ethanol-water mixtures [21]. The crystallization process typically involves dissolution at elevated temperature followed by controlled cooling to promote crystal formation [22].

The choice of crystallization solvent significantly affects crystal morphology, purity, and yield [21]. Polar protic solvents such as ethanol provide good solubility for the compound while enabling effective purification through selective crystallization [22]. The typical recovery yields from recrystallization range from 70-85% depending on the purity of the starting material [22].

Analytical Characterization Methods

Comprehensive analytical characterization of (Rac)-AF710B requires multiple complementary techniques to confirm structure, purity, and identity [26] [25] [27]. The complex spirocyclic structure necessitates sophisticated spectroscopic and spectrometric methods for complete characterization.

Nuclear magnetic resonance (NMR) spectroscopy provides the primary method for structural confirmation of (Rac)-AF710B [25] [27] [28]. Proton NMR (¹H NMR) spectra are typically recorded at 500-600 MHz using deuterated chloroform or dimethyl sulfoxide as solvent [19] [21]. The characteristic signals include aromatic protons from the indole moiety appearing at δ 7.0-7.8 ppm, spirocyclic methylene protons at δ 3.5-4.0 ppm, and methyl groups at δ 1.0-1.5 ppm [25].

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework [27] [28]. The spectra typically show carbonyl carbon signals at δ 170-175 ppm, aromatic carbons at δ 110-160 ppm, and aliphatic carbons at δ 20-80 ppm [27]. The spirocyclic carbons exhibit characteristic chemical shifts that confirm the presence of the heterocyclic rings [25].

Two-dimensional NMR techniques including correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) provide connectivity information essential for structure elucidation [20] [25]. These techniques enable assignment of all carbon and proton signals and confirm the connectivity pattern within the molecule [27].

Mass spectrometry serves as a crucial analytical tool for molecular weight determination and structural confirmation [26] [21]. Electrospray ionization (ESI) mass spectrometry typically shows the molecular ion peak at m/z 358 [M+H]⁺ in positive ion mode [26] [21]. The fragmentation pattern provides additional structural information through characteristic fragment ions [26].

High-resolution mass spectrometry (HRMS) enables precise molecular formula determination [19] [21]. Time-of-flight (TOF) or Orbitrap mass analyzers provide mass accuracy within 2-5 ppm, allowing unambiguous molecular formula assignment [26] [21]. The calculated mass for C₂₀H₂₈N₃OS⁺ is 358.1948, which should match the observed mass within experimental error [26].

Liquid chromatography-mass spectrometry (LC-MS) combines separation and detection capabilities for purity assessment [25] [21]. The technique employs reversed-phase chromatography with mass spectrometric detection to identify and quantify impurities [25]. Typical retention times for (Rac)-AF710B range from 12-15 minutes using standard gradient conditions [21].

Infrared (IR) spectroscopy provides functional group identification and confirmation [19] [21]. The IR spectrum of (Rac)-AF710B typically shows characteristic bands including C=O stretch at approximately 1650 cm⁻¹, N-H stretch at approximately 3300 cm⁻¹, and C-N stretches in the 1200-1400 cm⁻¹ region [19]. Attenuated total reflectance (ATR) mode enables direct analysis without sample preparation [21].

Elemental analysis provides quantitative determination of carbon, hydrogen, nitrogen, and sulfur content [21] [24]. Combustion analysis typically shows carbon content of 67.19%, hydrogen 7.61%, nitrogen 11.75%, and sulfur 8.97%, which should match the theoretical values within 0.4% [29] [30]. This technique serves as a definitive confirmation of molecular composition [24].

X-ray crystallography represents the ultimate structural characterization method when suitable single crystals can be obtained [21] [24]. The technique provides three-dimensional structural information including bond lengths, bond angles, and crystal packing arrangements [20] [21]. Single crystal mounting and data collection using Mo Kα radiation enables complete structure determination [24].

Optical methods including ultraviolet-visible (UV-Vis) spectroscopy provide information about the electronic structure and chromophoric systems [27]. The indole moiety exhibits characteristic absorption bands in the UV region that can be used for quantitative analysis and purity assessment [25] [27].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Fisher A, Bezprozvanny I, Wu L, Ryskamp DA, Bar-Ner N, Natan N, Brandeis R, Elkon H, Nahum V, Gershonov E, LaFerla FM, Medeiros R. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease. Neurodegener Dis. 2016;16(1-2):95-110. PubMed PMID: 26606130; PubMed Central PMCID: PMC4803577.